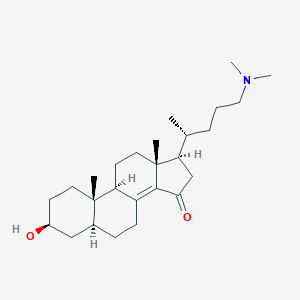
3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one, also known as DMAC, is a synthetic steroid that has been widely used in scientific research. It is a potent inhibitor of cholesterol biosynthesis and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one inhibits the activity of HMG-CoA reductase by binding to the enzyme's active site. This prevents the conversion of HMG-CoA to mevalonate, a precursor of cholesterol biosynthesis. The inhibition of HMG-CoA reductase leads to a decrease in cellular cholesterol levels, which can have various effects on cell signaling pathways and gene expression.
Biochemical and Physiological Effects:
3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one has been shown to modulate the expression of various genes involved in cholesterol biosynthesis, steroid hormone metabolism, and cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one has several advantages for lab experiments. It is a potent inhibitor of cholesterol biosynthesis and has been shown to have various biochemical and physiological effects. 3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one is also relatively easy to synthesize and is commercially available. However, 3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one has some limitations. It is a synthetic steroid and may not accurately reflect the effects of endogenous steroids in vivo. In addition, 3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one. One area of interest is the development of 3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one analogs with improved potency and selectivity. Another area of interest is the study of 3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one in combination with other drugs for the treatment of cancer and other diseases. Finally, the effects of 3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one on other cellular processes and signaling pathways warrant further investigation.
Conclusion:
In conclusion, 3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one is a synthetic steroid that has been widely used in scientific research. It is a potent inhibitor of cholesterol biosynthesis and has been shown to have various biochemical and physiological effects. 3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one has several advantages for lab experiments, but also has some limitations. Future research on 3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one may lead to the development of new drugs for the treatment of cancer and other diseases.
Métodos De Síntesis
3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one is synthesized from cholesterol through a series of chemical reactions. The first step involves the oxidation of cholesterol to 7-ketocholesterol, which is then converted to 7α-hydroxy-3-oxocholest-4-en-26-oic acid. The acid is then esterified with dimethylaminoethanol to form the 3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one.
Aplicaciones Científicas De Investigación
3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one has been used in various scientific research applications, including studies on cholesterol biosynthesis, steroid hormone metabolism, and cell signaling pathways. It has been shown to inhibit the activity of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. 3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one has also been used to study the effects of cholesterol synthesis inhibition on cell growth and differentiation.
Propiedades
Número CAS |
136320-61-1 |
|---|---|
Nombre del producto |
3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one |
Fórmula molecular |
C26H43NO2 |
Peso molecular |
401.6 g/mol |
Nombre IUPAC |
(3S,5S,9R,10S,13R,17R)-17-[(2R)-5-(dimethylamino)pentan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one |
InChI |
InChI=1S/C26H43NO2/c1-17(7-6-14-27(4)5)22-16-23(29)24-20-9-8-18-15-19(28)10-12-25(18,2)21(20)11-13-26(22,24)3/h17-19,21-22,28H,6-16H2,1-5H3/t17-,18+,19+,21+,22-,25+,26-/m1/s1 |
Clave InChI |
RLFSWAJQOKQDTD-XVTIOWNMSA-N |
SMILES isomérico |
C[C@H](CCCN(C)C)[C@H]1CC(=O)C2=C3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O |
SMILES |
CC(CCCN(C)C)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O |
SMILES canónico |
CC(CCCN(C)C)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O |
Sinónimos |
3-HDCEO 3-hydroxy-24-dimethylaminochol-8(14)-en-15-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]propanamide](/img/structure/B237623.png)
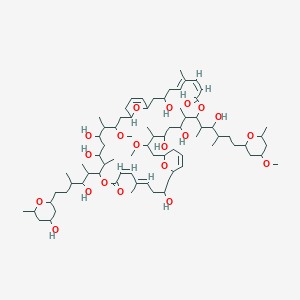
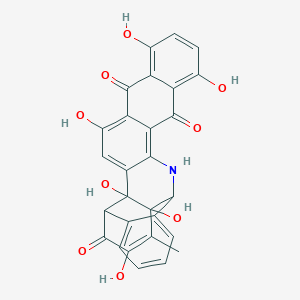
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methoxybenzamide](/img/structure/B237633.png)

![1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B237646.png)
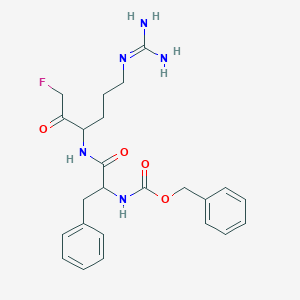
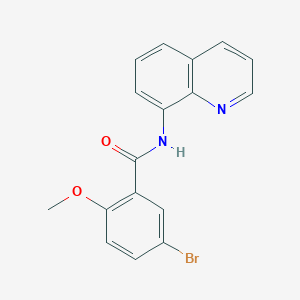
![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B237670.png)


![5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237677.png)

